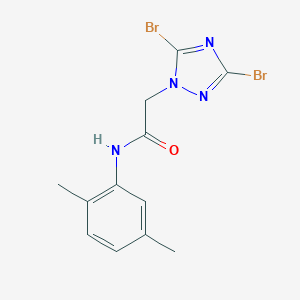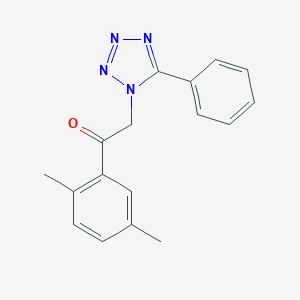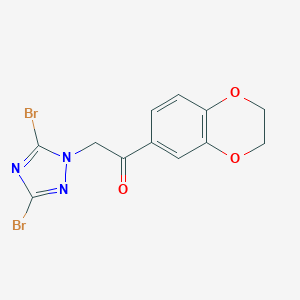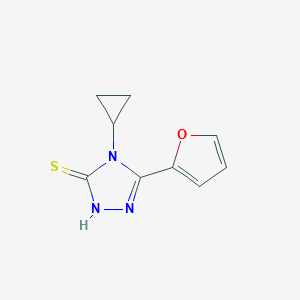
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its mechanism of action in more detail to better understand its potential applications in various fields of research. Additionally, further studies could be conducted to explore its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2,3-dimethylaniline and 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester in the presence of acetic anhydride and sulfuric acid. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-5-9-16(14(13)2)21-18(23)10-11-22-12-20-17-8-4-3-7-15(17)19(22)24/h3-9,12H,10-11H2,1-2H3,(H,21,23) |
Clé InChI |
ZOBSAIHEQQJDIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)

